molecular formula C15H17N3O3S B6753680 N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide

N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide

Cat. No.: B6753680
M. Wt: 319.4 g/mol
InChI Key: YSHIKNUDJSLGJG-UHFFFAOYSA-N
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Description

N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-12-3-7-18(11-4-8-22-15(11)12)10-13(20)16-9-14(21)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHIKNUDJSLGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)CN2C=CC(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide typically involves multi-step organic reactions. The starting materials might include pyrrolidine, thieno[3,2-b]pyridine derivatives, and acetic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with pyrrolidine or thieno[3,2-b]pyridine structures. Examples could be:

  • N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-3-yl)acetamide
  • N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-5-yl)acetamide

Uniqueness

The uniqueness of N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide lies in its specific structural arrangement, which could confer unique chemical and biological properties compared to its analogs.

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